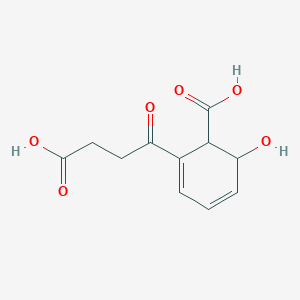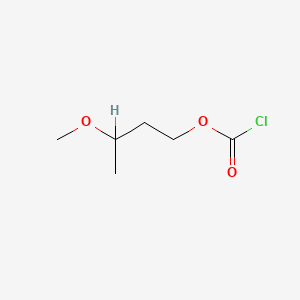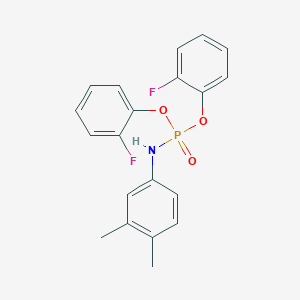
N-bis(2-fluorophenoxy)phosphoryl-3,4-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-bis(2-fluorophenoxy)phosphoryl-3,4-dimethylaniline is an aromatic ether.
Wissenschaftliche Forschungsanwendungen
Radiation Potentiating Effects
N-bis(2-fluorophenoxy)phosphoryl-3,4-dimethylaniline and related compounds have been studied for their radiation potentiating effects. Research indicates that certain phosphoraziridines show synergistic antitumor effects with X-irradiation, potentially blocking the repair of X-irradiation-induced breaks in DNA strands (Bardos, Dunn, & Perlman, 1979).
Electrophilic Fluorination
Studies on electrophilic fluorination have involved compounds similar to N-bis(2-fluorophenoxy)phosphoryl-3,4-dimethylaniline. For instance, reactions of N,N-dimethylaniline with various reagents have been explored, leading to insights into the formation of complex mixtures and minor quantities of fluorinated derivatives (Sorokin, Pozharskii, & Ozeryanskii, 2013).
Photochemical and Biological Properties
Research into the photochemical and biological properties of related compounds has been conducted. Studies include the synthesis of compounds like bis[(1-methylpyrrolidin-2-yl)methoxy] [phthalocyaninato] silicon, which have shown potential as DNA-targeting agents in photodynamic therapy (Uslan & Sesalan, 2013).
Eigenschaften
Produktname |
N-bis(2-fluorophenoxy)phosphoryl-3,4-dimethylaniline |
|---|---|
Molekularformel |
C20H18F2NO3P |
Molekulargewicht |
389.3 g/mol |
IUPAC-Name |
N-bis(2-fluorophenoxy)phosphoryl-3,4-dimethylaniline |
InChI |
InChI=1S/C20H18F2NO3P/c1-14-11-12-16(13-15(14)2)23-27(24,25-19-9-5-3-7-17(19)21)26-20-10-6-4-8-18(20)22/h3-13H,1-2H3,(H,23,24) |
InChI-Schlüssel |
WHJWJTIRYQALEO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NP(=O)(OC2=CC=CC=C2F)OC3=CC=CC=C3F)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NP(=O)(OC2=CC=CC=C2F)OC3=CC=CC=C3F)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



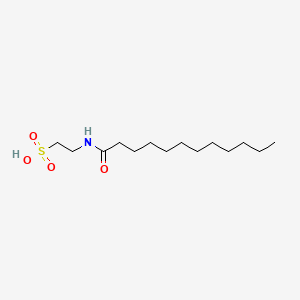

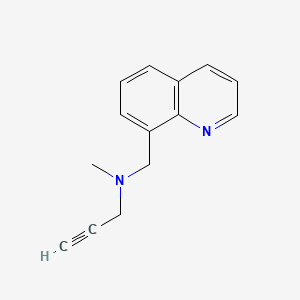
![5-bromo-N-[3-[methyl(phenyl)sulfamoyl]phenyl]-3-pyridinecarboxamide](/img/structure/B1227030.png)
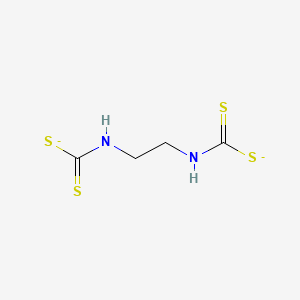
![3-[(2-fluorophenyl)methyl]-N-[3-(methylthio)phenyl]-1,3-diazinane-1-carbothioamide](/img/structure/B1227038.png)
![1-[(4-Fluorophenyl)-oxomethyl]-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-2-azepanone](/img/structure/B1227041.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[2-(4-morpholinyl)-2-thiophen-2-ylethyl]benzamide](/img/structure/B1227044.png)
